molecular formula C19H19NO3 B367147 5-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione CAS No. 620931-60-4

5-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione

Cat. No.: B367147
CAS No.: 620931-60-4
M. Wt: 309.4g/mol
InChI Key: LWPMGQXZUIRUGC-UHFFFAOYSA-N
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Description

5-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione is a synthetic organic compound belonging to the indoline-2,3-dione family. Indoline-2,3-dione derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound features a unique structure with a methyl group at the 5-position, a 3-(m-tolyloxy)propyl substituent, and an indoline-2,3-dione core, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

5-methyl-1-[3-(3-methylphenoxy)propyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-13-5-3-6-15(11-13)23-10-4-9-20-17-8-7-14(2)12-16(17)18(21)19(20)22/h3,5-8,11-12H,4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPMGQXZUIRUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=C(C=C(C=C3)C)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321809
Record name 5-methyl-1-[3-(3-methylphenoxy)propyl]indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807519
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

620931-60-4
Record name 5-methyl-1-[3-(3-methylphenoxy)propyl]indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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